LogP-Driven Membrane Permeability Differentiation: 285980-96-3 vs. Unsubstituted 2-Bromoacetamide and N-Phenyl Analog
The target compound exhibits a computed JChem LogP of 4.46, representing a >3.6 log-unit increase over unsubstituted 2-bromoacetamide (LogP ~0.52–0.82) and a substantial increase over N-(2-benzoylphenyl)-2-bromoacetamide (LogP 3.15) [1][2][3]. This high lipophilicity is conferred primarily by the bulky, hydrocarbon-rich N-(1,1,3,3-tetramethylbutyl) substituent combined with the α-phenyl group, and predicts significantly enhanced passive membrane permeability relative to less substituted analogs — a critical parameter for intracellular target engagement in covalent inhibitor design [1].
| Evidence Dimension | Computed partition coefficient (LogP) as predictor of membrane permeability |
|---|---|
| Target Compound Data | JChem LogP = 4.46 (ChemBase computed) |
| Comparator Or Baseline | 2-Bromoacetamide (CAS 683-57-8): LogP = 0.52–0.82 (multiple sources); N-(2-Benzoylphenyl)-2-bromoacetamide: LogP = 3.15 |
| Quantified Difference | ΔLogP ≈ 3.6–3.9 vs. unsubstituted 2-bromoacetamide; ΔLogP ≈ 1.3 vs. N-(2-benzoylphenyl)-2-bromoacetamide |
| Conditions | Computed values (JChem algorithm); no experimental logP data available for target compound |
Why This Matters
For procurement decisions in covalent inhibitor or chemical probe programs, the ~4-order-of-magnitude higher predicted octanol-water partition coefficient directly informs expected membrane permeability and intracellular bioavailability — a key selection criterion that simpler α-bromoacetamides cannot satisfy.
- [1] ChemBase. 2-bromo-2-phenyl-N-(2,4,4-trimethylpentan-2-yl)acetamide — Computed Properties (JChem LogP = 4.46). CBID:84193. Accessed 2026. View Source
- [2] SIELC. 2-Bromoacetamide (CAS 683-57-8) — LogP = -0.520. Accessed 2026. View Source
- [3] SIELC. N-(2-Benzoylphenyl)-2-bromoacetamide — LogP = 3.15. Accessed 2026. View Source
